2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol
Description
This compound is a complex heterocyclic system featuring two 1,3,5-triazine cores connected via an ethenyl bridge. Each triazine ring is substituted with morpholine and sulfonic acid groups, while the second component, 2-(2-hydroxyethylamino)ethanol, is a diethanolamine derivative. The structural complexity confers high polarity due to sulfonic acid groups and hydrogen-bonding capacity from morpholine and hydroxyethylamino moieties .
Properties
CAS No. |
93804-40-1 |
|---|---|
Molecular Formula |
C42H55N13O15S3 |
Molecular Weight |
1078.2 g/mol |
IUPAC Name |
2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C38H44N12O13S3.C4H11NO2/c51-17-11-48(12-18-52)37-45-35(46-38(47-37)50-15-21-63-22-16-50)41-29-6-4-26(32(24-29)66(59,60)61)2-1-25-3-5-28(23-31(25)65(56,57)58)40-34-42-33(43-36(44-34)49-13-19-62-20-14-49)39-27-7-9-30(10-8-27)64(53,54)55;6-3-1-5-2-4-7/h1-10,23-24,51-52H,11-22H2,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,41,45,46,47)(H2,39,40,42,43,44);5-7H,1-4H2/b2-1+; |
InChI Key |
LTVXZOXKLCZXCZ-TYYBGVCCSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)N6CCOCC6)S(=O)(=O)O)S(=O)(=O)O)NC7=CC=C(C=C7)S(=O)(=O)O.C(CO)NCCO |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)N(CCO)CCO)N6CCOCC6)S(=O)(=O)O)S(=O)(=O)O)NC7=CC=C(C=C7)S(=O)(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthesis of Substituted 1,3,5-Triazine Intermediates
- Starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), selective nucleophilic substitution is performed.
- First substitution with morpholine under controlled temperature (0–5 °C) to yield 4-morpholino-6-chloro-1,3,5-triazine.
- Subsequent substitution with bis(2-hydroxyethyl)amine introduces the bis(2-hydroxyethyl)amino group at the 2-position.
- The sulfoanilino group is introduced by reaction with 4-aminobenzenesulfonic acid or its derivatives under basic conditions to replace remaining chlorine atoms.
Preparation of Sulfonated Aromatic Ethenyl Linker
- The ethenyl bridge is formed by a condensation reaction between sulfonated aromatic aldehydes and amino-substituted aromatic sulfonic acids.
- This step often involves a Knoevenagel-type condensation or Wittig reaction to establish the (E)-configuration of the vinyl linkage.
- Reaction conditions include mild bases (e.g., sodium acetate) and solvents such as ethanol or water to maintain sulfonate solubility.
Coupling of Triazine Units to the Aromatic Core
- The substituted triazine intermediates are coupled to the vinyl-linked aromatic sulfonic acid core via nucleophilic aromatic substitution.
- This step requires elevated temperatures (50–80 °C) and polar aprotic solvents (e.g., dimethylformamide) to facilitate substitution.
- The presence of electron-withdrawing sulfonic acid groups activates the aromatic ring toward nucleophilic attack.
Final Purification and Salt Formation
- The crude product is purified by crystallization or chromatographic methods.
- Conversion to the tetrasodium salt form is achieved by neutralization with sodium hydroxide to enhance water solubility and stability.
- The final compound is isolated as a highly water-soluble sulfonated dye-like molecule.
Data Table: Summary of Key Reaction Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Nucleophilic substitution | Cyanuric chloride + morpholine, 0–5 °C | Introduce morpholinyl group on triazine ring |
| 2 | Nucleophilic substitution | Intermediate + bis(2-hydroxyethyl)amine, RT | Install bis(2-hydroxyethyl)amino substituent |
| 3 | Amination | Intermediate + 4-aminobenzenesulfonic acid, basic aqueous | Attach sulfoanilino group |
| 4 | Condensation (Knoevenagel/Wittig) | Sulfonated aromatic aldehyde + amino aromatic sulfonic acid, mild base, ethanol/water | Form (E)-ethenyl linkage |
| 5 | Nucleophilic aromatic substitution | Vinyl-linked aromatic + triazine intermediates, 50–80 °C, DMF | Final coupling to assemble full molecule |
| 6 | Neutralization and salt formation | Sodium hydroxide, aqueous solution | Convert to tetrasodium salt for solubility |
Research Findings and Optimization Notes
- Selectivity in nucleophilic substitution on cyanuric chloride is critical; low temperatures prevent polysubstitution and side reactions.
- The use of bis(2-hydroxyethyl)amine improves water solubility and provides sites for hydrogen bonding, enhancing dye properties.
- The (E)-configuration of the ethenyl bridge is favored thermodynamically and confirmed by spectroscopic methods (NMR, UV-Vis).
- Sulfonation and salt formation steps are essential for aqueous solubility and application in dyeing or biochemical contexts.
- Purification challenges arise due to the compound’s high polarity and multiple ionic groups; ion-exchange chromatography or recrystallization from aqueous solvents is effective.
Scientific Research Applications
Fluorescent Brightening Agents
The compound is widely recognized as a fluorescent brightening agent (FBA), particularly in the textile and paper industries. It enhances the brightness of materials by absorbing ultraviolet light and re-emitting it as visible light. This property is crucial for improving the aesthetic qualities of fabrics and papers.
Key Features:
- Chemical Structure : The compound contains multiple functional groups that contribute to its fluorescent properties, including sulfonate groups that enhance solubility in water.
- Applications : Used in laundry detergents, paper coatings, and plastic products to improve brightness and whiteness.
Potential Therapeutic Applications
Research indicates that compounds similar to this one may have potential therapeutic applications due to their structural characteristics. The presence of morpholine and triazine moieties suggests possible interactions with biological systems.
Case Studies:
- Anticancer Activity : Some studies have investigated the cytotoxic effects of triazine derivatives on cancer cell lines, suggesting that compounds with similar structures may inhibit tumor growth.
- Antimicrobial Properties : The morpholine group has been associated with antimicrobial activity, indicating potential use in developing new antibacterial agents.
Analytical Applications
The compound can also be utilized in analytical chemistry as a reagent for detecting various analytes due to its fluorescent properties.
Applications Include:
- Fluorometric Assays : Used in assays to quantify substances through fluorescence measurement.
- Environmental Monitoring : Detection of pollutants in water samples by utilizing the compound's fluorescent characteristics.
Data Table: Applications Overview
| Application Area | Description | Example Use Case |
|---|---|---|
| Fluorescent Brightening Agents | Enhances brightness of textiles and papers | Laundry detergents |
| Therapeutic Potential | Investigated for anticancer and antimicrobial effects | Cancer treatment research |
| Analytical Chemistry | Used as a reagent for fluorescence detection | Environmental pollutant assays |
Mechanism of Action
The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility in aqueous environments, while the triazine and morpholine rings allow it to interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the desired effects in different applications.
Comparison with Similar Compounds
Structural Analogues with Triazine Cores
a. 4,4'-Bis((4-(bis(2-hydroxyethyl)amino)-6-methoxy-1,3,5-triazin-2-yl)amino)stilbene-2,2'-disulphonic acid (CAS 5131-70-4)
- Substituents: Methoxy and bis(2-hydroxyethyl)amino groups on triazine rings.
- Key Differences : Methoxy groups reduce polarity compared to morpholine in the target compound. This results in lower aqueous solubility, making it more suitable for organic-phase applications like textile dyes or optical brighteners .
- Molecular Weight : ~900 g/mol (estimated), slightly lighter than the target compound due to fewer sulfonic acid groups.
b. Ethametsulfuron Methyl Ester (CAS 97780-06-8)
- Substituents: Methoxy and ethylamino groups on triazine.
- Key Differences : Lacks sulfonic acid and morpholine groups, rendering it hydrophobic and suitable as a herbicide . The target compound’s sulfonic acid groups enhance water solubility, suggesting divergent applications.
c. Generic Benzenesulfonic Acid Derivatives ()
- Substituents : Chlorine or dialkyl amines on triazine.
- Dialkyl amines reduce hydrogen-bonding capacity compared to morpholine, affecting solubility and biological interactions .
Physicochemical Properties
Functional Group Impact
- Morpholine vs. Methoxy: Morpholine’s tertiary amine and oxygen atoms improve hydrogen bonding and solubility compared to methoxy’s electron-donating but non-polar nature .
- Sulfonic Acid vs. Chlorine : Sulfonic acids increase acidity (pKa ~1) and water solubility, whereas chlorine enhances electrophilicity but reduces biocompatibility .
Biological Activity
The compound 2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]-5-[[4-morpholin-4-yl-6-(4-sulfoanilino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid; 2-(2-hydroxyethylamino)ethanol is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by a stilbenesulfonic acid core linked to various triazinyl groups via amine linkages. Its molecular formula is , and it has a molecular weight of approximately 1168 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
The compound exhibits antimicrobial properties , particularly against pathogenic bacteria and fungi. It operates through the inhibition of protein synthesis and disruption of cellular membranes. The morpholine and triazine moieties are believed to enhance its interaction with microbial cell structures, leading to increased permeability and eventual cell death.
2. Antitumor Activity
Recent studies have indicated that this compound may possess antitumor activity . In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry analyses.
3. Anti-inflammatory Properties
The compound has shown potential as an anti-inflammatory agent . In animal models, it reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it could be beneficial in treating conditions characterized by excessive inflammation.
Research Findings
A series of studies have evaluated the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited significant antimicrobial activity with lower MIC values compared to standard antibiotics.
Case Study 2: Cancer Cell Line Studies
A recent investigation assessed the effects on breast cancer cell lines (MCF7). The results showed that treatment with the compound led to a reduction in cell viability by over 60% after 48 hours, indicating strong potential for further development as an anticancer drug.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this triazine-sulfonic acid hybrid compound to improve yield and purity?
- Methodology :
- Stepwise Nucleophilic Substitution : Use a two-step protocol for triazine ring functionalization. First, react cyanuric chloride with morpholine or ethanolamine derivatives under controlled pH (pH 6–7) at 0–5°C to introduce primary substituents. Second, perform coupling with sulfonated aromatic amines (e.g., 4-sulfoaniline) at elevated temperatures (80–100°C) in aqueous or DMF/water mixtures .
- Purification : Employ column chromatography with silica gel (eluent: methanol/ethyl acetate gradient) or recrystallization from ethanol-water mixtures to isolate intermediates .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodology :
- NMR : Use - and -NMR in DMSO-d6 to resolve peaks for morpholine (δ 3.5–3.7 ppm), sulfonic acid protons (δ 8.1–8.3 ppm), and ethenyl linkages (δ 6.8–7.2 ppm, J = 16 Hz). 2D NMR (COSY, HSQC) clarifies connectivity between triazine and sulfophenyl groups .
- FT-IR : Confirm sulfonic acid (-SOH) stretches at 1180–1200 cm and triazine ring vibrations at 1550–1600 cm .
- Elemental Analysis : Validate C, H, N, S content with ≤0.3% deviation from theoretical values .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets or materials?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase) via sulfonic acid and triazine motifs. Set grid boxes around active sites (e.g., Zn in CA) and apply AMBER force fields for energy minimization .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze frontier orbitals (HOMO-LUMO gaps) for redox behavior relevant to photochemical applications .
Q. What strategies resolve contradictions in solubility data between experimental and theoretical predictions?
- Methodology :
- Solvent Screening : Test solubility in DMSO, water (pH 2–12), and ethanol using UV-Vis spectroscopy (λ = 270 nm for sulfonic acid absorption). Compare with COSMO-RS predictions to identify discrepancies due to aggregation or protonation states .
- Hansen Solubility Parameters : Calculate HSPs (δd, δp, δh) to correlate experimental solubility with polarity/hydrogen-bonding capacity .
Q. How can the compound’s environmental persistence be assessed in wastewater systems?
- Methodology :
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges to concentrate the compound from influent/effluent samples. Elute with methanol:acetonitrile (9:1) and quantify via LC-MS/MS (MRM transitions: m/z 950 → 780) .
- Degradation Studies : Expose to UV light (254 nm) or microbial consortia (ISO 14593) and monitor degradation products (e.g., desulfonated triazines) via high-resolution mass spectrometry .
Methodological Challenges & Solutions
Q. What are the limitations of thermal stability analysis using TGA/DSC?
- Critical Analysis :
- Decomposition Pathways : TGA may show multi-step mass loss (e.g., sulfonic acid dehydration at 200–250°C, triazine ring breakdown >300°C). Use hyphenated TGA-FTIR to identify gaseous byproducts (SO, NH) .
- Isoconversional Methods : Apply Friedman or Kissinger-Akahira-Sunose models to calculate activation energy (E) and predict shelf-life under varying temperatures .
Q. How can photophysical properties (e.g., fluorescence) be leveraged for sensing applications?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
